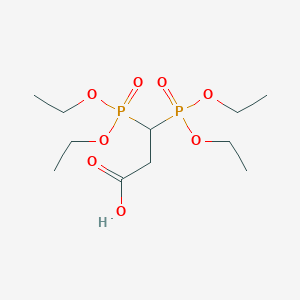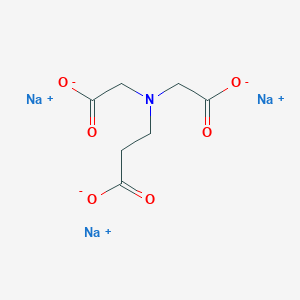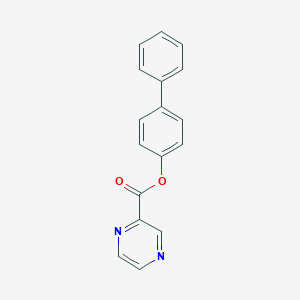
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, also known as BPPE, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various fields of science. BPPE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 298.36 g/mol.
Wirkmechanismus
The mechanism of action of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation and survival.
Biochemische Und Physiologische Effekte
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and survival. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has several advantages for lab experiments, including its high thermal stability, good charge-transporting properties, and potential anti-inflammatory and anti-cancer properties. However, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester also has some limitations, including its relatively low yield using current synthesis methods and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, including the development of more efficient synthesis methods, the investigation of its potential applications in organic electronics and photovoltaics, and the further investigation of its anti-inflammatory and anti-cancer properties. Additionally, the development of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Synthesemethoden
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can be synthesized using various methods, including the reaction of pyrazinecarboxylic acid with 4-bromobiphenyl in the presence of a base such as potassium carbonate. Another method involves the reaction of pyrazinecarboxylic acid with 4-chlorobiphenyl in the presence of a palladium catalyst and a base such as triethylamine. The yield of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester using these methods is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied extensively for its potential applications in various fields of science, including organic electronics, photovoltaics, and biomedical research. In organic electronics, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge-transporting properties. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been investigated as a potential material for photovoltaic devices due to its high electron affinity and low bandgap energy.
In biomedical research, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and asthma. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
132172-95-3 |
|---|---|
Produktname |
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester |
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
(4-phenylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
DZGWFELKBYEJSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Andere CAS-Nummern |
132172-95-3 |
Synonyme |
4-Biphenylyl pyrazinoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




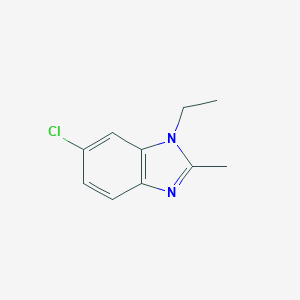
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
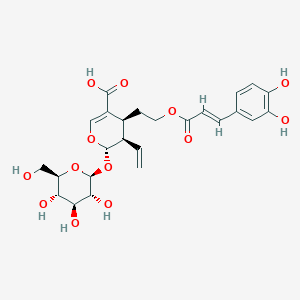
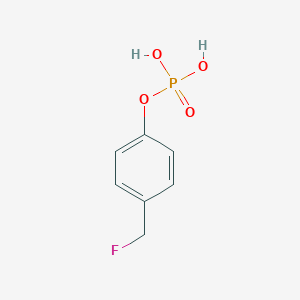
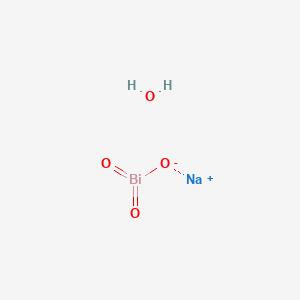

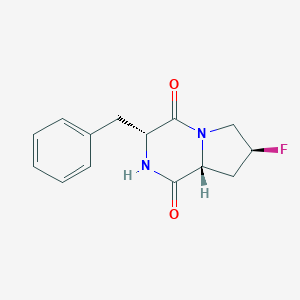
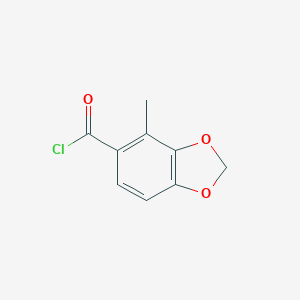
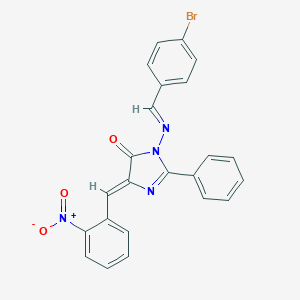
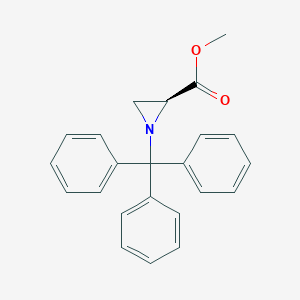
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
